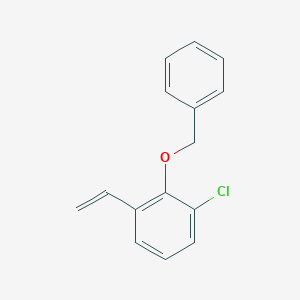
2-(Benzyloxy)-1-chloro-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-chloro-3-vinylbenzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, where a benzyloxy group is attached to the second carbon, a chlorine atom is attached to the first carbon, and a vinyl group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzyloxy)-1-chloro-3-vinylbenzene involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-1-chloro-3-vinylbenzene.
Benzyloxy Group Introduction: The hydroxyl group is converted to a benzyloxy group through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-chloro-3-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(Benzyloxy)-3-vinylbenzene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 2-(Benzyloxy)-3-vinylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-chloro-3-vinylbenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential applications in drug discovery and development. The compound’s derivatives can be screened for therapeutic effects against various diseases.
Industry: Used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-chloro-3-vinylbenzene depends on its specific application
Molecular Targets: The compound or its derivatives may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The interaction with molecular targets can trigger signaling pathways, leading to desired biological or chemical effects. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
2-(Benzyloxy)-1-chloro-3-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 2-(Benzyloxy)-1-chlorobenzene
- 2-(Benzyloxy)-3-vinylbenzene
- 1-Chloro-3-vinylbenzene
-
Comparison
2-(Benzyloxy)-1-chlorobenzene:
2-(Benzyloxy)-3-vinylbenzene: Lacks the chlorine atom, which affects its chemical reactivity and the types of reactions it can undergo.
1-Chloro-3-vinylbenzene: Lacks the benzyloxy group, which reduces its versatility in synthetic applications.
Properties
IUPAC Name |
1-chloro-3-ethenyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVANURQADMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














